N-(2,3-dichlorophenyl)hexanamide
Description
N-(2,3-Dichlorophenyl)hexanamide is an organic compound characterized by a hexanamide chain (a six-carbon acyl group) attached to a 2,3-dichlorophenyl ring. The dichlorophenyl group is a common motif in agrochemicals, contributing to bioactivity through enhanced lipophilicity and receptor binding .
Properties
Molecular Formula |
C12H15Cl2NO |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)hexanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-2-3-4-8-11(16)15-10-7-5-6-9(13)12(10)14/h5-7H,2-4,8H2,1H3,(H,15,16) |
InChI Key |
DWEDMSSZJHYTFQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CCCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorophenyl Amides and Acetamides
N-(3,4-Dichlorophenyl)propanamide (Propanil)
- Structure : Propanamide chain (3 carbons) attached to a 3,4-dichlorophenyl ring.
- Use : Herbicide (propanil) used in rice cultivation .
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Structure : Benzamide core with an ethoxymethoxy substituent on the phenyl ring.
- Use : Herbicide (etobenzanid) targeting broadleaf weeds .
- Comparison : The ethoxymethoxy group increases hydrophilicity, whereas the hexanamide chain in N-(2,3-dichlorophenyl)hexanamide enhances lipid solubility, suggesting differences in bioavailability and soil mobility.
Chloroacetamide Herbicides (Alachlor, Pretilachlor)
- Structure : Chloroacetamide group (Cl-CH2-CONH-) attached to substituted phenyl rings.
- Use : Pre-emergent herbicides inhibiting plant cell division .
- Comparison : The chloroacetamide moiety introduces electrophilic reactivity, unlike the stable hexanamide chain in the target compound, which may reduce metabolic degradation.
Dichlorophenyl Derivatives with Heterocyclic Cores
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
- Structure : Triazole ring linked to a 2,3-dichlorophenyl group and a pyridinylmethyl substituent.
- Use : P2X7 receptor antagonist for neuroinflammatory disorders .
- Comparison : The triazole core enables hydrogen bonding and π-π stacking, differing from the hexanamide’s aliphatic chain, which primarily contributes to hydrophobic interactions.
Hydroxamic Acid Derivatives
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide
Structural and Functional Analysis Table
Key Findings and Implications
Structural Stability : Unlike chloroacetamides (e.g., alachlor), the absence of reactive chloroacetyl groups in the target compound may reduce toxicity and environmental degradation .
Functional Group Diversity: Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) exhibit metal-chelating properties, highlighting how minor structural changes drastically alter functionality .
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